molecular formula C17H18N2O2 B1461294 6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157411-52-3

6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1461294
CAS RN: 1157411-52-3
M. Wt: 282.34 g/mol
InChI Key: MGZZEYOALWZGHA-UHFFFAOYSA-N
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Description

“6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1157411-52-3 . It has a molecular weight of 282.34 . The IUPAC name for this compound is 6-((4-methoxybenzyl)amino)-3,4-dihydroquinolin-2(1H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2O2/c1-21-15-6-2-12(3-7-15)11-18-14-5-8-16-13(10-14)4-9-17(20)19-16/h2-3,5-8,10,18H,4,9,11H2,1H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.34 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antimalarial Potential

Compounds structurally related to 6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, such as 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines, have been synthesized and tested for antimalarial activity. Some derivatives demonstrated efficacy against Plasmodium berghei in mice, highlighting the potential of tetrahydroquinoline analogues as antimalarial agents (Carroll et al., 1976).

Anticancer and Antifungal Activities

Synthetic tetrahydroquinoline derivatives have shown inhibitory effects towards various cancer and microbial proteins. Certain derivatives exhibited significant anticancer properties and antifungal activity, specifically against dermatophytes, indicating their multifunctional role as potential therapeutic agents (Nair et al., 2014); (Bohórquez et al., 2015).

Molecular Docking Studies

Molecular docking studies of tetrahydroquinoline derivatives have revealed strong interactions with active site amino acids of various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial activities. This suggests their potential as lead compounds for the development of drugs targeting these conditions (Nair et al., 2014).

properties

IUPAC Name

6-[(4-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-6-2-12(3-7-15)11-18-14-5-8-16-13(10-14)4-9-17(20)19-16/h2-3,5-8,10,18H,4,9,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZZEYOALWZGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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